(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Overview
Description
Mechanism of Action
Target of Action
Khasianine, a steroidal glycoalkaloid isolated from Solanum nigrum L., primarily targets the TNF-α/NF-κB axis . This axis plays a crucial role in the regulation of immune responses and inflammation .
Mode of Action
Khasianine interacts with its targets by suppressing the nuclear location of NF-κB p65 , IL-17 , and IL-33 in TNF-α treated HaCaT cells . This interaction results in changes in the expression of these targets, leading to a reduction in inflammation .
Biochemical Pathways
Khasianine affects the TNF-α/NF-κB signaling pathway . This pathway is involved in the regulation of immune responses and inflammation. Khasianine’s action on this pathway results in the suppression of NF-κB p65 activation and the expression of IL-17A and IL-33 . These changes can lead to downstream effects such as reduced inflammation .
Pharmacokinetics
The pharmacokinetics of Khasianine is yet to be fully understood. A study has developed a sensitive, rapid, and selective uplc-ms/ms method for determining khasianine in mouse blood, revealing a poor oral absorption of 078% . This suggests that Khasianine may have low bioavailability when administered orally .
Result of Action
The action of Khasianine results in a reduction of inflammation. Specifically, it has been found to reduce the infiltration of CD4+ T helper cells (Th cells) and macrophages in mice psoriatic lesions . It also reduces TNF-α levels in lesions and suppresses NF-κB p65 activation as well as the expression of IL-17A and IL-33 in mice epidermal keratinocytes .
Biochemical Analysis
Biochemical Properties
Khasianine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
Khasianine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Khasianine has been shown to rapidly alleviate psoriasis-like skin inflammation in mice .
Molecular Mechanism
Khasianine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the transcriptional activation of NF-κB p65, preventing NF-κB nuclear translocation .
Temporal Effects in Laboratory Settings
Over time, the effects of Khasianine in laboratory settings have been observed to change. Information on the product’s stability, degradation, and any long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Khasianine vary with different dosages in animal models. Studies have shown that Khasianine has a poor oral absorption, with an absolute availability of 0.78% .
Metabolic Pathways
Khasianine is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Khasianine and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol typically involves the extraction from Solanum nigrum L. The plant parts, such as leaves, fruits, and roots, are subjected to methanolic extraction . The extracts are then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from cultivated Solanum nigrum L. plants. The process includes harvesting the plant material, drying, and then performing solvent extraction followed by purification steps to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For instance, oxidation of this compound can lead to the formation of oxidized derivatives with enhanced anti-inflammatory properties .
Scientific Research Applications
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal glycoalkaloids and their chemical properties.
Biology: Investigated for its role in cellular processes and its effects on various cell lines.
Medicine: Explored for its potential in treating inflammatory diseases like psoriasis and its antitumor activity
Comparison with Similar Compounds
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is unique among steroidal glycoalkaloids due to its specific molecular structure and potent bioactivity. Similar compounds include solamargine and solasodine, which also exhibit antitumor and anti-inflammatory properties . this compound’s distinct side chain and glycosidic linkages contribute to its unique mechanism of action and higher efficacy in certain applications .
Properties
CAS No. |
32449-98-2 |
---|---|
Molecular Formula |
C39H63NO11 |
Molecular Weight |
721.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39?/m1/s1 |
InChI Key |
KRQDMAXNTWLTDZ-FXQMNGNYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
khasianine L-rhamnopyranosyl-14-D-glucopyranose solasodine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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